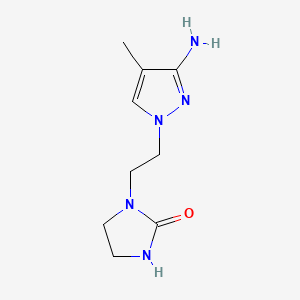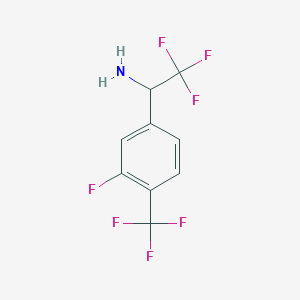
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of trifluoroacetophenone with a Grignard reagent derived from 3-fluoro-4-(trifluoromethyl)benzyl chloride.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-fluoro-4-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are commonly employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique fluorine content makes it valuable for studying fluorine’s effects on chemical reactivity and stability .
Biology
In biological research, this compound is investigated for its potential as a bioisostere, where it can mimic other functional groups in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its fluorinated nature can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural analogs. The presence of fluorine atoms can enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the amine group, making it less versatile in biological applications.
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in having the amine group but lacks the trifluoroacetyl moiety, affecting its chemical reactivity.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its combination of multiple fluorine atoms and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6F7N |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H6F7N/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3,7H,17H2 |
Clé InChI |
FBEWIBUBRPOPFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13530659.png)




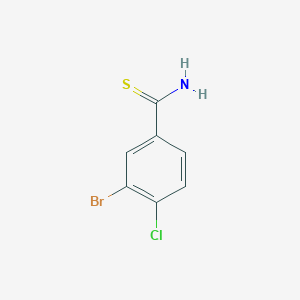


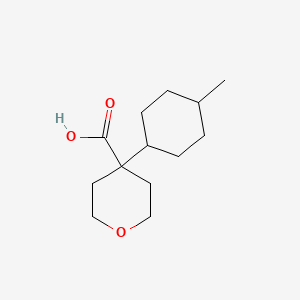
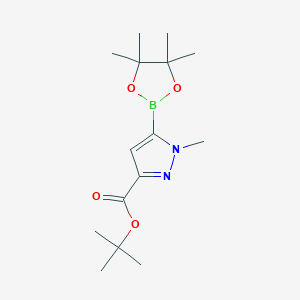
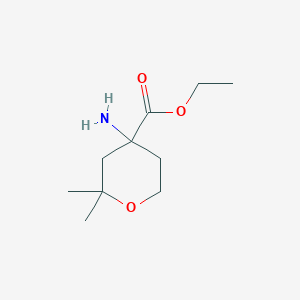
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
